Molecular Weight Increase
The molecular weight of 2-Methoxy-4-(4-trifluoromethyl-piperidin-1-yl)-aniline is substantially higher than its non-trifluoromethylated analog, 2-Methoxy-4-(piperidin-1-yl)aniline . This difference of +68 Da is a direct consequence of the CF₃ group and represents a significant shift in the physicochemical property space, impacting parameters like ligand efficiency and solubility .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 274.28 g/mol |
| Comparator Or Baseline | 2-Methoxy-4-(piperidin-1-yl)aniline (CAS 1340334-65-7): 206.29 g/mol |
| Quantified Difference | +68.0 g/mol (+33.0% relative to comparator) |
| Conditions | Calculated based on molecular formula (C₁₃H₁₇F₃N₂O vs C₁₂H₁₈N₂O); verified by vendor datasheets . |
Why This Matters
This large increase in molecular weight fundamentally changes the compound's suitability for different lead optimization stages, directly influencing ligand efficiency metrics (LE = pIC₅₀ / Heavy Atom Count) and often correlating with reduced aqueous solubility and permeability .
